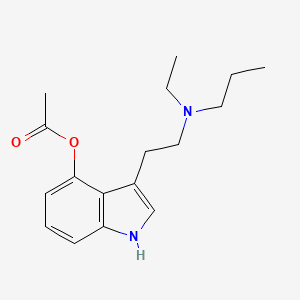
4-acetoxy EPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-N-ethyl-N-propyltryptamine is a novel tryptamine analogue. Tryptamine analogues are compounds modified based on the structure of tryptamine, a naturally occurring compound found in many plants and animals. These analogues are known for their hallucinogenic effects, often associated with psychedelic mushrooms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxy-N-ethyl-N-propyltryptamine typically involves the acetylation of N-ethyl-N-propyltryptamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-N-ethyl-N-propyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This reaction can convert the compound into its reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
4-Acetoxy-N-ethyl-N-propyltryptamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tryptamine analogues.
Biology: It is studied for its effects on biological systems, particularly its hallucinogenic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of mental health disorders.
Industry: It is used in forensic science for the analysis of seized materials
Mechanism of Action
The mechanism of action of 4-acetoxy-N-ethyl-N-propyltryptamine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its hallucinogenic effects. The compound’s molecular targets and pathways are similar to those of other tryptamine analogues, such as psilocin .
Comparison with Similar Compounds
- Psilocin
- 4-Hydroxy-N-ethyl-N-propyltryptamine
- 4-Acetoxy-N,N-diisopropyltryptamine
Comparison: 4-Acetoxy-N-ethyl-N-propyltryptamine is unique due to its specific acetoxy and ethyl-propyl substitutions, which differentiate it from other tryptamine analogues. These structural differences can influence its pharmacological properties and effects .
Properties
CAS No. |
2750249-90-0 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C17H24N2O2/c1-4-10-19(5-2)11-9-14-12-18-15-7-6-8-16(17(14)15)21-13(3)20/h6-8,12,18H,4-5,9-11H2,1-3H3 |
InChI Key |
VMFRFQVZMZGHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
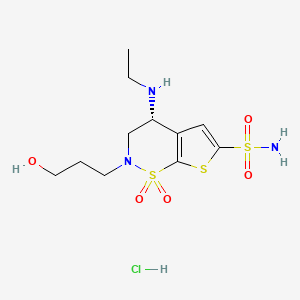
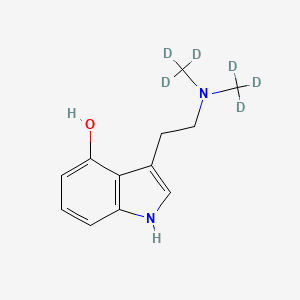
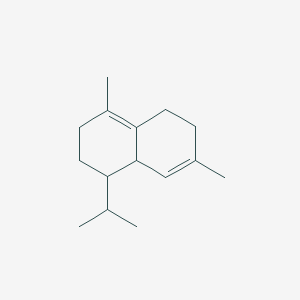
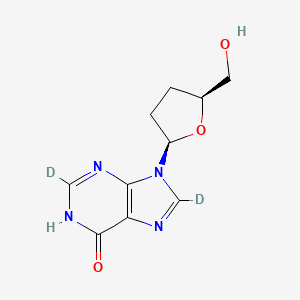
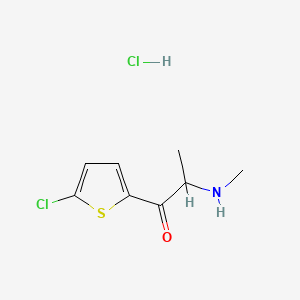




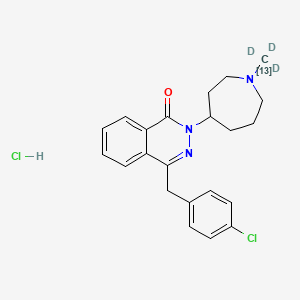
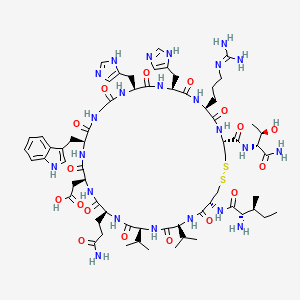
![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B10823243.png)

